molecular formula C8H17NO B15233555 2-(3-Methylpyrrolidin-1-yl)propan-1-ol

2-(3-Methylpyrrolidin-1-yl)propan-1-ol

Cat. No.: B15233555
M. Wt: 143.23 g/mol
InChI Key: WUKOBWICVHGKRB-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-1-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyrrolidin-1-yl)propan-1-ol typically involves the reaction of 3-methylpyrrolidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group of 3-methylpyrrolidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Methylpyrrolidin-1-yl)propanal or 2-(3-Methylpyrrolidin-1-yl)propanone.

    Reduction: Formation of 2-(3-Methylpyrrolidin-1-yl)propanamine.

    Substitution: Formation of 2-(3-Methylpyrrolidin-1-yl)propyl halides or esters.

Scientific Research Applications

2-(3-Methylpyrrolidin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)propan-1-ol
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • 3-(2-Methyl-pyridin-4-yl)-propan-1-ol

Uniqueness

2-(3-Methylpyrrolidin-1-yl)propan-1-ol is unique due to its specific structural features, such as the position of the methyl group on the pyrrolidine ring and the presence of the hydroxyl group on the propyl chain. These structural characteristics confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(3-methylpyrrolidin-1-yl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-7-3-4-9(5-7)8(2)6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

WUKOBWICVHGKRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C(C)CO

Origin of Product

United States

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